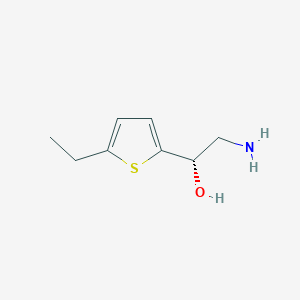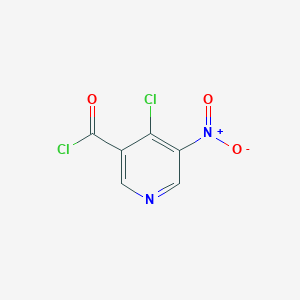
4-Chloro-5-nitropyridine-3-carbonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-5-nitropyridine-3-carbonyl chloride is a heterocyclic organic compound with the molecular formula C6H2Cl2N2O3. This compound is notable for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-nitropyridine-3-carbonyl chloride typically involves the nitration of 4-chloropyridine followed by chlorination. One common method includes the reaction of 4-chloropyridine with nitric acid to introduce the nitro group, forming 4-chloro-3-nitropyridine. This intermediate is then treated with thionyl chloride to introduce the carbonyl chloride group .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale nitration and chlorination processes. These methods are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
化学反応の分析
Types of Reactions
4-Chloro-5-nitropyridine-3-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Coupling: Boronic acids or esters with palladium catalysts under mild conditions.
Major Products Formed
Substitution: Various substituted pyridines depending on the nucleophile used.
Reduction: 4-Chloro-5-aminopyridine-3-carbonyl chloride.
科学的研究の応用
4-Chloro-5-nitropyridine-3-carbonyl chloride is widely used in scientific research due to its versatility:
Chemistry: As a building block in the synthesis of complex organic molecules.
Biology: In the development of enzyme inhibitors and probes for biological studies.
Medicine: As an intermediate in the synthesis of pharmaceuticals, including anti-inflammatory and anti-cancer agents.
Industry: In the production of agrochemicals and specialty chemicals
作用機序
The mechanism of action of 4-Chloro-5-nitropyridine-3-carbonyl chloride involves its reactivity towards nucleophiles and electrophiles. The compound’s electrophilic carbonyl chloride group readily reacts with nucleophiles, while the nitro group can participate in redox reactions. These properties make it a valuable intermediate in various synthetic pathways .
類似化合物との比較
Similar Compounds
4-Chloro-3-nitropyridine: Similar in structure but lacks the carbonyl chloride group.
5-Chloro-2-nitropyridine: Differently substituted pyridine with similar reactivity.
4-Nitropyridine-3-carbonyl chloride: Lacks the chlorine substituent on the pyridine ring
Uniqueness
4-Chloro-5-nitropyridine-3-carbonyl chloride is unique due to the presence of both the nitro and carbonyl chloride groups, which confer distinct reactivity patterns. This dual functionality allows for diverse chemical transformations, making it a versatile intermediate in organic synthesis .
特性
分子式 |
C6H2Cl2N2O3 |
|---|---|
分子量 |
220.99 g/mol |
IUPAC名 |
4-chloro-5-nitropyridine-3-carbonyl chloride |
InChI |
InChI=1S/C6H2Cl2N2O3/c7-5-3(6(8)11)1-9-2-4(5)10(12)13/h1-2H |
InChIキー |
CMXSBNBINRLKLZ-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=C(C=N1)[N+](=O)[O-])Cl)C(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-(Difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B15275172.png)


![2-[4-(Aminomethyl)phenoxy]acetonitrile](/img/structure/B15275191.png)
![2-[7-(Aminomethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]ethan-1-amine](/img/structure/B15275198.png)

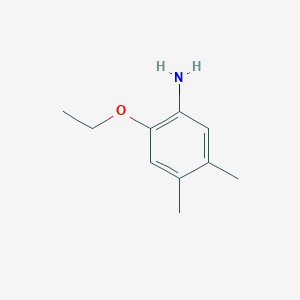

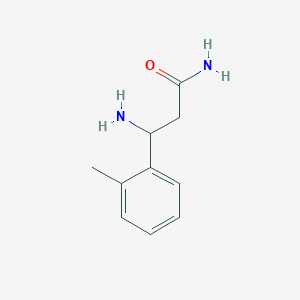
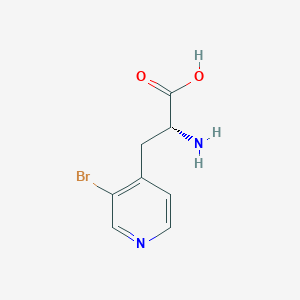
![2-{2-[(2,2-Dimethylpropyl)amino]ethoxy}ethan-1-ol](/img/structure/B15275239.png)


